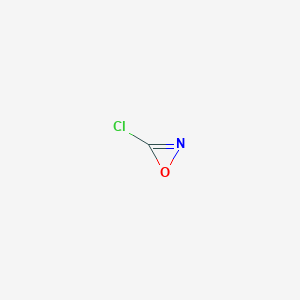
1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. This compound features a benzotriazole core with a chlorine atom at the 6th position and a 4-methylbenzoyl group attached to the nitrogen atom. Its unique structure imparts specific chemical properties that make it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- typically involves the following steps:
Nitration and Reduction: The starting material, o-phenylenediamine, undergoes nitration followed by reduction to yield 1H-benzotriazole.
Chlorination: The benzotriazole is then chlorinated at the 6th position using reagents like thionyl chloride or phosphorus pentachloride.
Acylation: The final step involves the acylation of the chlorinated benzotriazole with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include amines or alcohols.
Substitution: Products include substituted benzotriazoles with various functional groups.
科学的研究の応用
1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor, particularly for copper and its alloys, and as a stabilizer in various polymer formulations.
作用機序
The mechanism of action of 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that inhibit corrosion. It also interacts with enzymes, potentially inhibiting their activity by binding to the active site.
Pathways Involved: The compound’s effects are mediated through pathways involving metal ion chelation and enzyme inhibition, leading to its diverse applications in corrosion inhibition and therapeutic research.
類似化合物との比較
1H-Benzotriazole: The parent compound, lacking the chlorine and 4-methylbenzoyl groups.
6-Chloro-1H-benzotriazole: Similar structure but without the 4-methylbenzoyl group.
1-(4-Methylbenzoyl)-1H-benzotriazole: Similar structure but without the chlorine atom.
Uniqueness: 1H-Benzotriazole, 6-chloro-1-(4-methylbenzoyl)- is unique due to the combined presence of the chlorine atom and the 4-methylbenzoyl group. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in applications where other benzotriazole derivatives may not be as effective.
特性
CAS番号 |
74530-03-3 |
|---|---|
分子式 |
C14H10ClN3O |
分子量 |
271.70 g/mol |
IUPAC名 |
(6-chlorobenzotriazol-1-yl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C14H10ClN3O/c1-9-2-4-10(5-3-9)14(19)18-13-8-11(15)6-7-12(13)16-17-18/h2-8H,1H3 |
InChIキー |
MBTZRSGIOIWJQU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)Cl)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)









![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)


